N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide” is an organic compound that belongs to the class of organic compounds known as alpha amino acid amides . It is an orange-red solid .
Synthesis Analysis
The synthesis of this compound involves coupling commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine . The yield of the synthesis was reported to be 94% .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis
Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Physical and Chemical Properties Analysis
This compound is an orange-red solid with a melting point of 72–74°C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
- Novel heterocyclic compounds like 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone have been synthesized, characterized for their optical and thermal properties, and analyzed using techniques like XRD and UV-Visible spectroscopy (Shruthi et al., 2019).
- Compounds with structures similar to N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide have been synthesized for applications like PET imaging (Wang et al., 2008).
Biomedical Applications
- Derivatives such as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) have been synthesized and evaluated for enhancing nerve growth factor-induced neurite outgrowth (Williams et al., 2010).
- Compounds like 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have shown potential anti-Parkinson's activity (Gomathy et al., 2012).
Chemical Properties and Applications
- Studies on compounds such as 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole have provided insights into the properties and potential applications of similar chemical structures (Ai, 2008).
- Novel derivatives of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a] pyrimidine-6-carboxylate have been synthesized and evaluated for their antibacterial and antifungal activities (Patel & Patel, 2017).
Mechanism of Action
Target of Action
The compound N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, also known as N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-sulfonamide, is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been reported to inhibit cyclooxygenase-1 (COX-1), leading to analgesic and anti-inflammatory effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets . For instance, some thiazole derivatives have been reported to inhibit the synthesis of prostaglandins by inhibiting COX-1, leading to analgesic and anti-inflammatory effects .
Result of Action
Thiazole derivatives are known to have various biological effects depending on their specific structures and targets . For instance, some thiazole derivatives have been reported to have analgesic and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives
Future Directions
Thiazoles have been the focus of much research due to their wide range of biological activities . Future research may focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities . The design and structure-activity relationship of bioactive molecules could be a potential area of exploration .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide are largely determined by its thiazole ring. Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-27-20-9-6-17(7-10-20)22-24-19(15-28-22)12-13-23-29(25,26)21-11-8-16-4-2-3-5-18(16)14-21/h2-11,14-15,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTXWKXHBFKFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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